

4-((Trifluoromethyl)thio)benzaldehyde (CAS 4021-50-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-
(Trifluoromethylthio)benzaldehyde

Cat. No.: B1303374

[Get Quote](#)

4-((Trifluoromethyl)thio)benzaldehyde is a versatile chemical intermediate used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.^[1] Its trifluoromethylthio group imparts unique reactivity, making it a valuable building block in organic synthesis.^[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-((Trifluoromethyl)thio)benzaldehyde.

Property	Value	Source
Molecular Formula	C8H5F3OS	[2] [3]
Molecular Weight	206.18 g/mol	[2]
Appearance	Solid	[4]
Melting Point	29-31 °C	
Boiling Point	219 °C	
Density	1.31 g/cm ³	[2]
Flash Point	100 °C (closed cup)	
Refractive Index	n _{20/D} 1.511	
Enthalpy of Vaporization	43.130 kJ/mol at 492.15K	

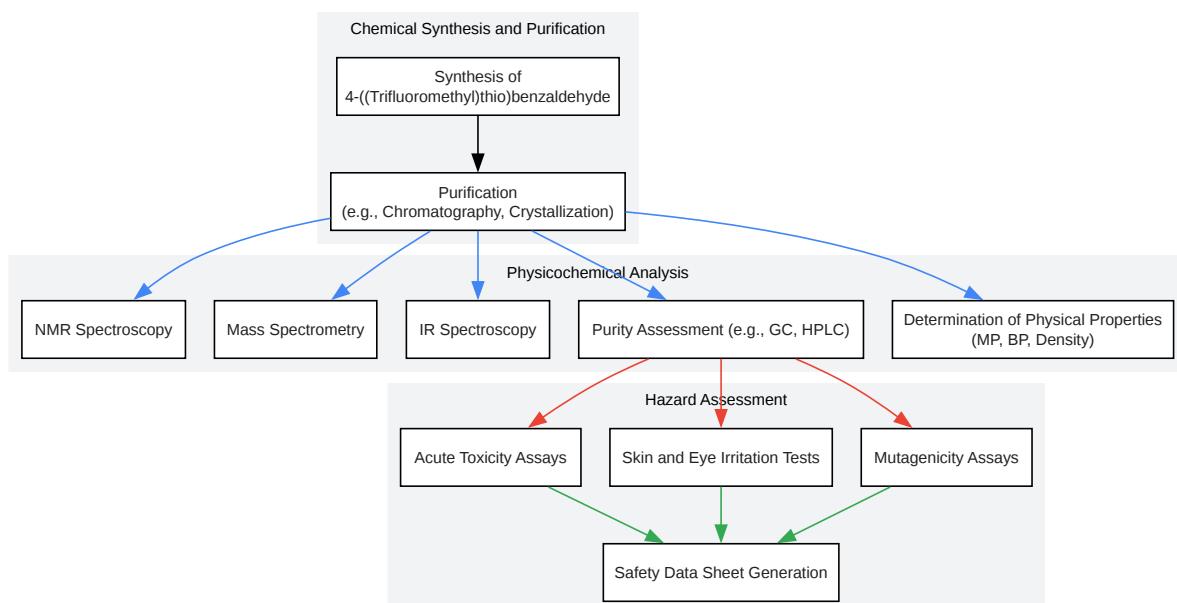
Hazards and Safety Information

Below is a summary of the hazard classifications and safety precautions for 4-((Trifluoromethyl)thio)benzaldehyde.

Hazard Information	Details	Source
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Signal Word	Warning	
Hazard Classifications	Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)	
Target Organs	Respiratory system	
Precautionary Statements	P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338	
Risk Codes	R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)	[2][3]
Safety Codes	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)	[2][3]

Experimental Protocols

General Synthesis of Benzaldehyde Derivatives


While a specific protocol for the synthesis of 4-((Trifluoromethyl)thio)benzaldehyde was not detailed in the provided results, a general method for preparing similar benzaldehydes involves the formylation of a substituted benzene ring or the oxidation of the corresponding benzyl alcohol.^[5] For a related compound, 4-methylthiobenzaldehyde, a preparation method involves

the reaction of thioanisole with carbon monoxide in an autoclave in the presence of a catalyst.

[6]

Experimental Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization and hazard identification of a chemical substance like 4-((Trifluoromethyl)thio)benzaldehyde.

[Click to download full resolution via product page](#)

A general experimental workflow for chemical characterization and hazard assessment.

Pyrazole Carboxamide Derivatives

The pyrazole ring is a key structural motif in many biologically active compounds, with applications in pharmaceuticals and agrochemicals.^[7] Derivatives of pyrazole carboxamide have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.^{[8][9]}

4-Amino-3-phenyl-1H-pyrazole-5-carboxamide

While specific data for 4-Amino-3-phenyl-1H-pyrazole-5-carboxamide was not available in the search results, the broader class of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides has been synthesized and evaluated for antimicrobial activity.^[10] These studies indicate that the pyrazole carboxamide scaffold is a promising starting point for the development of new therapeutic agents.^[10]

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8)

This compound is a multi-substituted pyrazole carboxamide that is used in the industrial synthesis of Sildenafil.^{[4][11]} It is also described as a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1.^[11]

Property	Value	Source
Molecular Formula	C8H14N4O	[4] [12]
Molecular Weight	182.22 g/mol	[4] [12]
Appearance	Off-White to Pale Beige Solid	[11]
Melting Point	98-101 °C	[11] [12]
Boiling Point	325.9 °C (Predicted)	[11]
Density	1.32 g/cm ³ (Predicted)	[11]
Solubility	Chloroform, Ethyl Acetate, Methanol	[11]

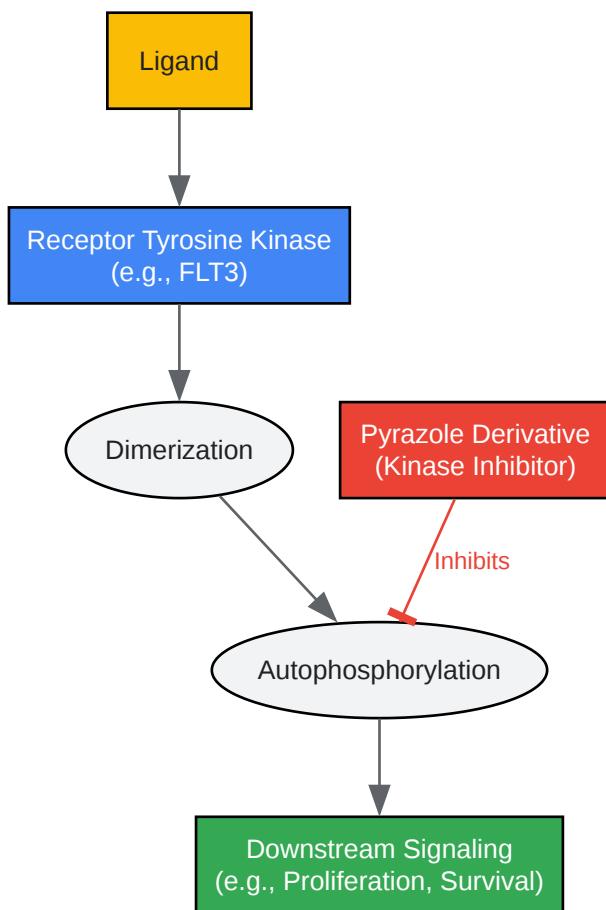
Hazard Information	Details	Source
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[4][12]
Signal Word	Warning	[12]
Hazard Classifications	Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)	[4][12]
Target Organs	Respiratory system	[12]
Precautionary Statements	P261, P264, P271, P280, P302 + P352, P305 + P351 + P338	[12]
Risk Statements	R36/37/38 (Irritating to eyes, respiratory system and skin)	[11]
Safety Statements	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)	[11]

Synthesis of 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide[11]

- Suspension: Suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (14.7 g, 69.3 mmol) in ethyl acetate (130 mL).
- Catalyst Addition: Add 10% palladium on carbon catalyst (3.3 g).
- Hydrogenation: Stir the reaction mixture overnight at 50 °C under 4 atm of hydrogen pressure.
- Work-up: After the reaction is complete, cool the mixture to room temperature.

- Filtration: Remove the catalyst by filtration and wash the catalyst with ethyl acetate.
- Concentration: Combine the filtrates and concentrate under reduced pressure to yield 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide (13.8 g, 98% yield) as a white solid.
- Confirmation: Confirm the product structure using ^1H NMR and LC-MS.

General Protocol for In Vitro Antimicrobial Activity Screening[7]

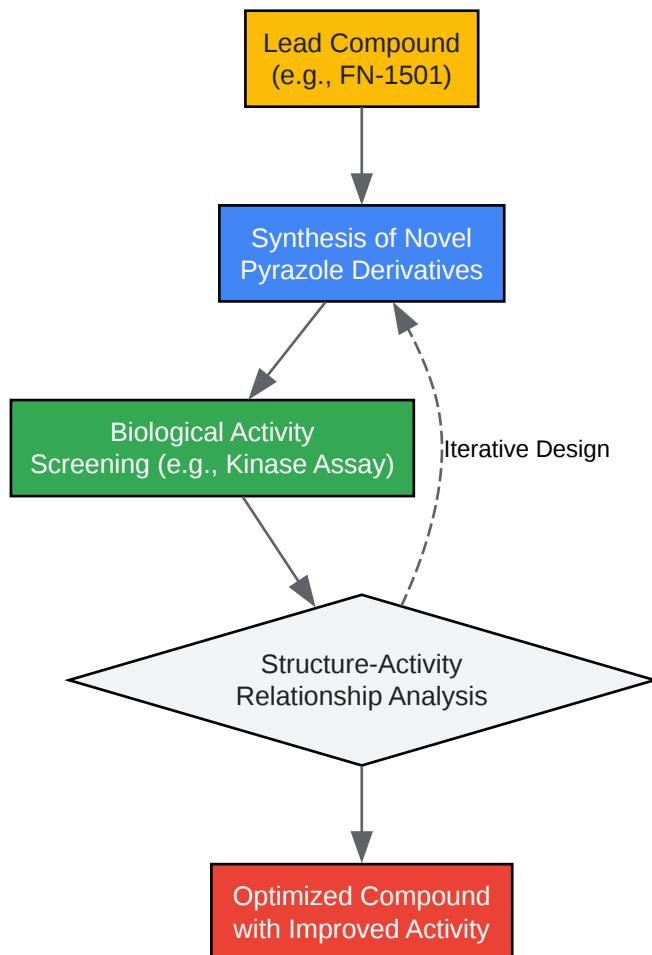

- Method: Use the broth microdilution method.
- Preparation of Compounds: Prepare stock solutions of the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO).
- Bacterial/Fungal Strains: Use standard strains of bacteria and fungi.
- Assay: In a 96-well plate, serially dilute the test compounds in the appropriate growth medium. Inoculate each well with a standardized suspension of the microorganism.
- Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism.
- Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

Derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), which is a target for the treatment of acute myeloid leukemia (AML).[13]

General Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like FLT3 and its inhibition by a pyrazole derivative.



[Click to download full resolution via product page](#)

A simplified diagram of receptor tyrosine kinase signaling and its inhibition.

Structure-Activity Relationship (SAR) Workflow

The development of potent pyrazole derivatives often involves a systematic exploration of the structure-activity relationship. The following diagram illustrates this logical workflow.

[Click to download full resolution via product page](#)

A workflow diagram for structure-activity relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 3. 4-((Trifluoromethyl)thio)benzaldehyde | CAS 4021-50-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinfo.com [nbinfo.com]
- 6. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 139756-02-8 | CAS DataBase [m.chemicalbook.com]
- 12. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-((Trifluoromethyl)thio)benzaldehyde (CAS 4021-50-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303374#cas-4021-50-5-properties-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com